

Sourcing and Technical Guide for (S)-ADB-BINACA-d5 Certified Reference Material

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Compound of Interest

Compound Name: (S)-ADB-BINACA-d5

Cat. No.: B1163298

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This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on sourcing and utilizing the certified reference material (CRM) for **(S)-ADB-BINACA-d5**. It includes details on suppliers, analytical methodologies, and the relevant pharmacological context of its non-deuterated parent compound, ADB-BINACA.

Certified Reference Material (CRM) Sourcing

(S)-ADB-BINACA-d5 is primarily used as an internal standard for the quantification of ADB-BINACA in forensic and research applications using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The following suppliers offer **(S)-ADB-BINACA-d5** as a certified reference material.

Supplier	Product Name	Catalog Number	Purity	Formulation
Cayman Chemical	(S)-ADB-BINACA-d5	36753	≥98%	A solution in acetonitrile (100 µg/ml)
Biomol.de	(S)-ADB-BINACA-d5	36753	≥98%	A solution in acetonitrile (100 µg/ml)
MedchemExpress	(S)-ADB-BINACA-d5	HY-136753S	Not specified	Not specified

Note: Biomol.de is a distributor for Cayman Chemical.[2]

Analytical Data for (S)-ADB-BINACA-d5

Below is a summary of the key analytical data for the **(S)-ADB-BINACA-d5** certified reference material.

Parameter	Value	Reference
Formal Name	N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(phenyl-d5)methyl]-1H-indazole-3-carboxamide	[1]
Molecular Formula	C ₂₁ H ₁₉ D ₅ N ₄ O ₂	[1]
Formula Weight	369.5 g/mol	[1]
Purity	≥98%	[1]
Formulation	A solution in acetonitrile (100 µg/ml)	[1]
Solubility	DMF: 10 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml; DMSO: 5 mg/ml	[1]

Experimental Protocols

Quantification of ADB-BINACA using (S)-ADB-BINACA-d5 by LC-MS/MS

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ADB-BINACA in biological matrices, using **(S)-ADB-BINACA-d5** as an internal standard.

3.1.1. Sample Preparation: Protein Precipitation

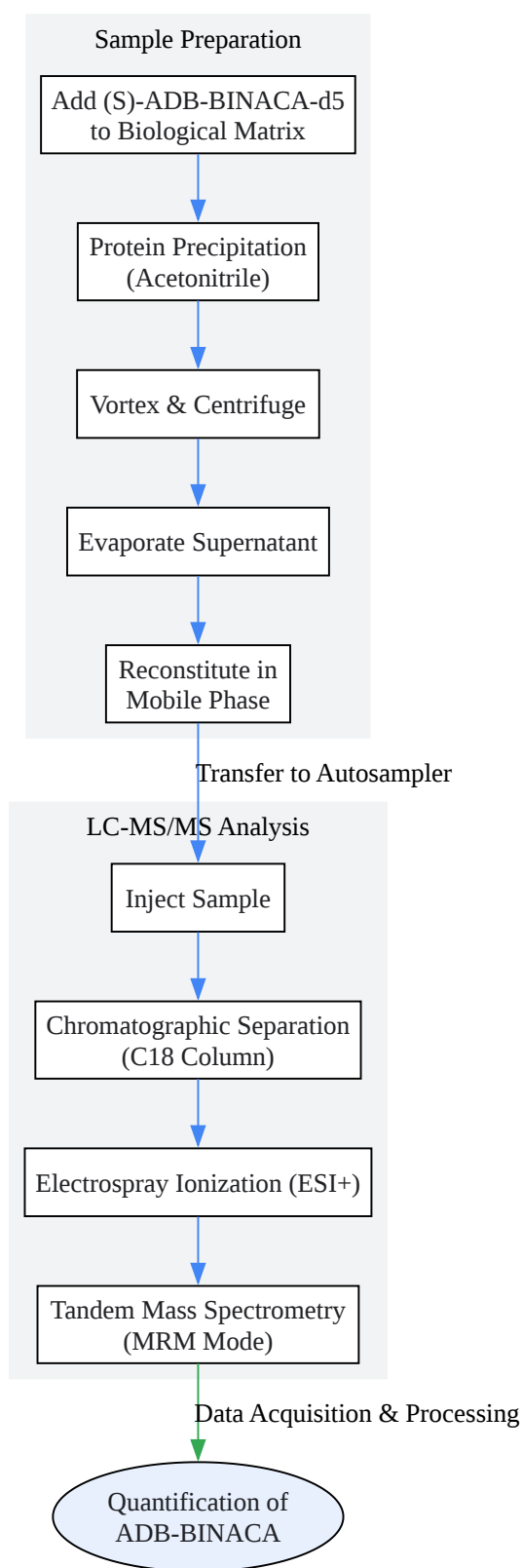
- To 100 µL of the biological matrix (e.g., whole blood, plasma, or urine), add a known concentration of **(S)-ADB-BINACA-d5** internal standard.

- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.2. LC-MS/MS Instrumentation and Conditions

Parameter	Condition
LC System	Waters Acquity UPLC or equivalent
Column	Acquity UPLC HSS C18 (1.8 µm, 2.1 x 150 mm) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 95% B over 10 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
MS System	Waters Xevo TQD or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr

Workflow for LC-MS/MS Analysis of ADB-BINACA



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Caption: Workflow for the quantification of ADB-BINACA using LC-MS/MS.

GC-MS Analysis of ADB-BINACA

This section outlines a general procedure for the gas chromatography-mass spectrometry (GC-MS) analysis of ADB-BINACA.

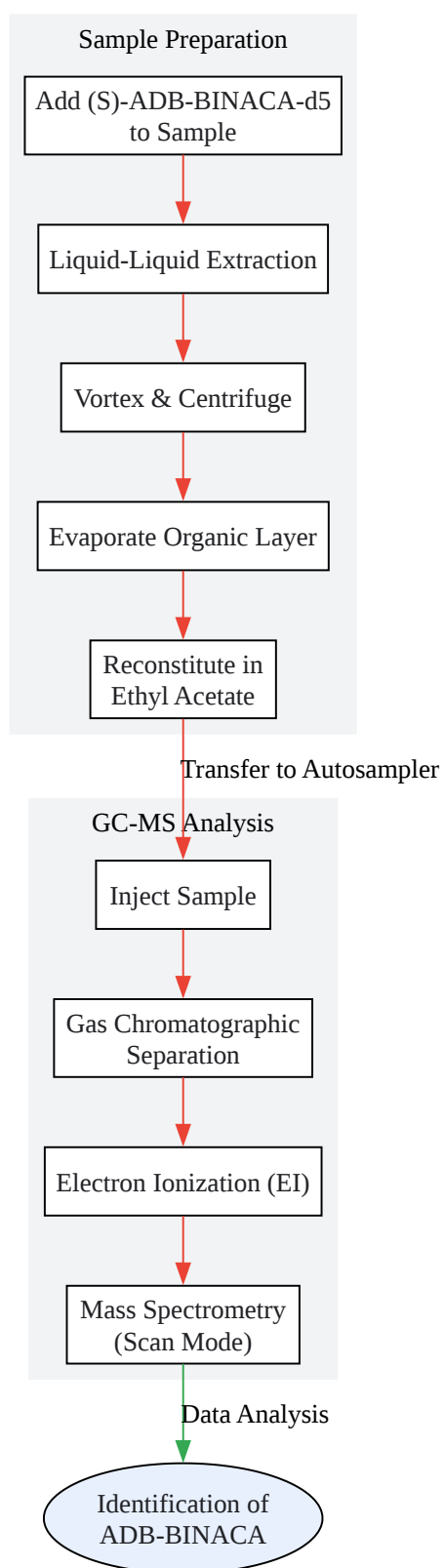
3.2.1. Sample Preparation: Liquid-Liquid Extraction

- To 1 mL of the biological sample, add a known amount of **(S)-ADB-BINACA-d5** internal standard.
- Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Add 5 mL of an organic solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate).
- Vortex for 5 minutes and centrifuge to separate the layers.
- Transfer the organic layer to a new tube and evaporate to dryness.
- Reconstitute in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

3.2.2. GC-MS Instrumentation and Conditions

Parameter	Condition
GC System	Agilent 7890B or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas	Helium
Inlet Temperature	280°C
Oven Program	Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 min
MS System	Agilent 5977A or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C

Workflow for GC-MS Analysis of ADB-BINACA



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Caption: Workflow for the qualitative analysis of ADB-BINACA using GC-MS.

Pharmacology of ADB-BINACA

ADB-BINACA is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid receptor type 1 (CB1).[3][4] The in vitro activity of ADB-BINACA has been characterized, and it is a highly potent CB1 receptor agonist.[5]

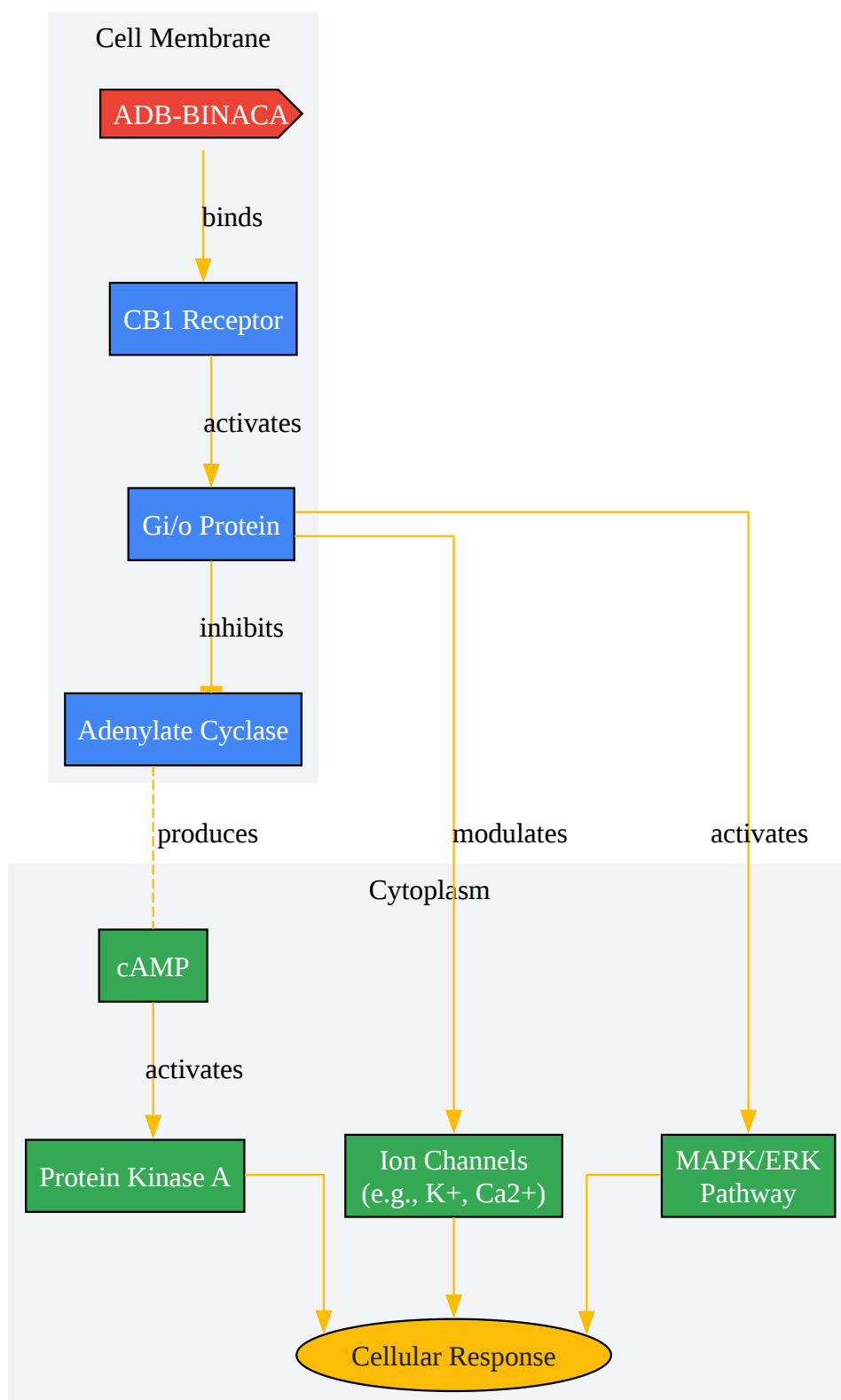
Compound	EC ₅₀ (nM) for CB1 Receptor Activation	Reference
ADB-BINACA	6.36	[5]
JWH-018	32.9	[5]

EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

CB1 Receptor Signaling Pathway

The activation of the CB1 receptor by an agonist like ADB-BINACA initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[6][7]

CB1 Receptor Signaling Cascade



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Caption: Simplified signaling pathway of the CB1 receptor upon agonist binding.

Upon activation, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The G $\beta\gamma$ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[6][7]

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References

- 1. caymanchem.com [caymanchem.com]
- 2. (S)-ADB-BINACA-d5 | Cayman Chemical | Biomol.de [biomol.com]
- 3. The synthetic cannabinoids ADB-FUBINACA and AMB-FUBINACA accelerate SH-SY5Y proliferation via stimulation of CB1 and CB2 cannabinoid receptors | Scientific Letters [publicacoes.cespu.pt]
- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A Δ^8 -THMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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